Tributyl(2-cyclopropylethynyl)-stannane
Description
Evolution of Organostannane Chemistry in Modern Organic Synthesis
The study of organotin compounds, or stannanes, has a rich history, with their application in organic synthesis gaining significant momentum in the latter half of the 20th century. sigmaaldrich.com A pivotal moment in this evolution was the development of palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. sigmaaldrich.comwikipedia.org This reaction, which involves the coupling of an organostannane with an organic halide or pseudohalide, has become a cornerstone of carbon-carbon bond formation. wikipedia.orglibretexts.org The stability of many organostannane reagents to air and moisture, coupled with their broad functional group tolerance, has made them highly valuable in the synthesis of complex molecules, including natural products and pharmaceuticals. sigmaaldrich.comwikipedia.org Over the years, research has expanded to include a wide variety of organostannanes, with different organic groups attached to the tin atom to achieve specific synthetic outcomes. sigmaaldrich.com
The Unique Role of Organotin Compounds as Synthetic Reagents and Intermediates
Organotin compounds serve as versatile reagents and intermediates in a multitude of organic transformations. sigmaaldrich.com Their primary role is as nucleophilic partners in cross-coupling reactions, where the organic group attached to the tin is transferred to another molecule. wikipedia.org The reactivity of the carbon-tin bond can be finely tuned by the other substituents on the tin atom, typically non-transferable alkyl groups like butyl. wikipedia.org Beyond the widely recognized Stille coupling, organostannanes are employed in other reactions, including reductions and the generation of other organometallic species through transmetalation. sigmaaldrich.com The ability to prepare a diverse range of organostannanes, including those with sp²-hybridized (aryl, vinyl) and sp-hybridized (alkynyl) carbon atoms, underscores their importance as key building blocks in synthetic chemistry. wikipedia.org
Structural and Electronic Characteristics of the Cyclopropylethynyl Ligand
The cyclopropylethynyl ligand is a unique structural motif that imparts specific properties to the Tributyl(2-cyclopropylethynyl)stannane molecule. The cyclopropyl (B3062369) group, a three-membered carbon ring, exhibits electronic properties that resemble those of a double bond. stackexchange.com It is known to be a good π-electron donor, capable of engaging in conjugation with adjacent unsaturated systems. stackexchange.com This electronic-donating nature arises from the high p-character of the C-C bonds within the strained ring, often described using the Walsh orbital model. stackexchange.com This property can influence the reactivity of the adjacent ethynyl (B1212043) (acetylenic) group. The linear geometry of the ethynyl linker ensures that the electronic effects of the cyclopropyl ring are effectively transmitted. The combination of the strained, electron-donating cyclopropyl ring and the rigid, linear alkyne creates a ligand with distinct steric and electronic features that can be exploited in organic synthesis. nih.gov
Overview of Tributylstannane Derivatives in Contemporary Chemical Research
Tributylstannane derivatives are a prominent class of organotin reagents in modern chemical research. The three butyl groups on the tin atom are considered "non-transferable" in many cross-coupling reactions, ensuring that the desired organic moiety is selectively transferred. wikipedia.org These derivatives are widely used in Stille couplings to synthesize a vast array of organic compounds, from complex natural products to advanced materials. uwindsor.ca
A notable example of the application of a specific tributylstannane derivative is the use of Tributyl(2-cyclopropylethynyl)stannane in the synthesis of the GPR84 negative allosteric modulator, GLPG1205. nih.gov This compound is under evaluation in clinical trials for inflammatory and fibrotic diseases. nih.gov In the synthesis of GLPG1205, Tributyl(2-cyclopropylethynyl)stannane serves as the source of the cyclopropylethynyl group, which is a key structural component of the final drug molecule. nih.gov This highlights the critical role that specialized organostannane reagents play in medicinal chemistry and drug discovery, enabling the construction of novel and complex molecular architectures with potential therapeutic benefits. nih.gov
Data Tables
Physical and Chemical Properties of Tributyl(2-cyclopropylethynyl)stannane
| Property | Value |
| CAS Number | 254108-69-5 calpaclab.com |
| Molecular Formula | C17H32Sn |
| Molecular Weight | 355.1 g/mol calpaclab.com |
| Physical State | Not available |
| Boiling Point | Not available |
| Density | Not available |
Spectroscopic Data of Tributyl(2-cyclopropylethynyl)stannane
| Spectrum Type | Data |
| ¹H NMR | Not available in searched literature |
| ¹³C NMR | Not available in searched literature |
| IR (Infrared) | Not available in searched literature |
| Mass Spectrometry | Not available in searched literature |
Properties
IUPAC Name |
tributyl(2-cyclopropylethynyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3C4H9.Sn/c1-2-5-3-4-5;3*1-3-4-2;/h5H,3-4H2;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYICBYXAIVIUQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC1CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Tributyl 2 Cyclopropylethynyl Stannane
Foundational Synthetic Approaches to Organostannanes
The construction of the carbon-tin bond in organostannanes can be achieved through several reliable methods. These foundational approaches typically involve the reaction of a tin electrophile with a potent carbon nucleophile.
Exploration of Organolithium and Grignard Reagent Precursors in Stannane (B1208499) Synthesis
The use of organolithium and Grignard reagents is a classic and widely employed strategy for the formation of carbon-tin bonds. youtube.com These organometallic reagents, acting as powerful carbon nucleophiles, readily react with tin halides, such as tributyltin chloride, to generate the desired organostannane. The general scheme for this transformation involves the displacement of a halide on the tin atom by the organic group from the organolithium or Grignard reagent.
For the synthesis of alkynylstannanes, a terminal alkyne can be deprotonated with a strong base, such as an organolithium reagent like n-butyllithium or a lithium amide, to form a lithium acetylide. This acetylide then serves as the nucleophile that attacks the tin halide.
Table 1: Comparison of Organolithium and Grignard Reagents for Stannane Synthesis
| Reagent Type | Precursor | Typical Base for Formation | Reactivity | Advantages | Common Applications |
| Organolithium | Alkyl/Aryl Halide, Terminal Alkyne | n-BuLi, sec-BuLi, tert-BuLi, LDA | Highly reactive | High yields, clean reactions | Formation of a wide range of C-Sn bonds |
| Grignard Reagent | Alkyl/Aryl Halide | Magnesium metal | Moderately reactive | Less sensitive to steric hindrance | Synthesis of tetraorganotins |
Halogen-Tin Exchange Reactions in Tributylstannane Formation
Halogen-tin exchange reactions represent another fundamental approach to organostannane synthesis. While not the primary route for introducing an alkynyl group, this method is crucial for the preparation of the tributyltin moiety itself or for modifying existing organostannanes. This typically involves the reaction of an organohalide with an organotin nucleophile. More relevant to the synthesis of precursors like tributyltin hydride is the reduction of tributyltin halides. For instance, tributyltin chloride can be reduced using agents like lithium aluminum hydride to yield tributyltin hydride, a key reagent in hydrostannylation reactions.
Directed Synthesis of Tributyl(2-cyclopropylethynyl)-stannane
The most direct and efficient synthesis of this compound relies on the principles of nucleophilic substitution at the tin center, specifically utilizing the acidity of the terminal proton in cyclopropylacetylene (B33242).
Strategies for Incorporating the Cyclopropylethynyl Moiety
The core strategy for introducing the cyclopropylethynyl group is the generation of a cyclopropylacetylide anion, which then acts as a potent nucleophile. This is typically achieved by the deprotonation of cyclopropylacetylene with a strong base. A common and effective method involves the use of n-butyllithium in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to prevent side reactions. The resulting lithium cyclopropylacetylide is then quenched with an electrophilic tin species, most commonly tributyltin chloride.
An analogous and well-documented procedure is the synthesis of tributylethynylstannane from the lithium acetylide-ethylenediamine complex and tributyltin chloride, which serves as a reliable template for this transformation. orgsyn.org
Optimized Reaction Conditions for High-Yield and Purity Synthesis
For the synthesis of this compound, the reaction conditions are critical to ensure high yield and purity. The following represents a typical, optimized procedure based on established methods for analogous alkynylstannanes. orgsyn.org
Reaction Scheme:
Deprotonation: Cyclopropylacetylene is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., nitrogen or argon).
Lithiation: A stoichiometric amount of n-butyllithium (in hexanes) is added dropwise to the solution. The reaction is stirred for a period to ensure complete formation of the lithium cyclopropylacetylide.
Stannylation: Tributyltin chloride is then added to the solution, and the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
Workup and Purification: The reaction is quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., hexane (B92381) or ether), and the combined organic layers are dried and concentrated. The crude product is then purified by vacuum distillation to afford the pure this compound.
Table 2: Optimized Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Good solubility for reactants, stable at low temperatures. |
| Base | n-Butyllithium | Strong base to effectively deprotonate the terminal alkyne. |
| Temperature | -78 °C to room temperature | Low initial temperature controls the exothermic reaction and minimizes side products. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive organolithium intermediate with atmospheric moisture and oxygen. |
| Purification | Vacuum Distillation | Effective for separating the high-boiling product from non-volatile impurities. |
Following this procedure, high yields of the desired product can be expected, though specific yield data for this exact compound is not widely published. The purity is typically assessed by NMR spectroscopy and mass spectrometry.
Alternative Synthetic Pathways and Novel Methodologies for Alkenyl/Alkynylstannanes
While the lithiation route is the most common, alternative methods for the synthesis of alkynyl and alkenylstannanes exist and are subjects of ongoing research.
One notable alternative is the hydrostannylation of alkynes. msu.edu This method involves the addition of a tin hydride, such as tributyltin hydride, across the triple bond of an alkyne. This reaction can be initiated by radical initiators (like AIBN), transition metal catalysts (typically palladium complexes), or Lewis acids. However, for terminal alkynes, hydrostannylation can lead to a mixture of regioisomers (the tin adding to the internal or terminal carbon) and stereoisomers (for the resulting vinylstannane), making it a less direct route for the specific synthesis of this compound compared to the alkynide substitution method. Recent advancements have focused on improving the regio- and stereoselectivity of these reactions. orgsyn.org
Novel methodologies also include the development of tin-catalyzed Stille couplings, where the organotin reagent is regenerated in situ, thus reducing the amount of toxic tin waste. msu.edu Furthermore, new methods for the direct stannylation of C-H bonds are an active area of research, which could one day provide more atom-economical routes to organostannanes.
Mechanistic Investigations of Reactions Involving Tributyl 2 Cyclopropylethynyl Stannane
Pathways of Stannyl (B1234572) Radical Generation and Reactivity
The generation of stannyl radicals is a cornerstone of many organotin-mediated reactions. These radicals are typically formed through the homolytic cleavage of a tin-element bond, most commonly a tin-hydride or tin-tin bond, often initiated by heat or light.
Homolytic cleavage involves the symmetrical breaking of a covalent bond, where each resulting fragment retains one of the bonding electrons, leading to the formation of two radicals. This process is fundamental to initiating radical chain reactions. In the context of organostannanes, the relatively weak tin-carbon bond can also undergo homolysis under appropriate conditions. Once generated, the tributyltin radical can participate in a variety of transformations, including addition to multiple bonds and atom transfer reactions, propagating a radical chain.
The cyclopropylethynyl group is a unique substituent, combining the high s-character of an alkyne with the strained ring of a cyclopropane (B1198618). While no specific data exists for Tributyl(2-cyclopropylethynyl)-stannane, it can be postulated that the electronic nature of this substituent would influence the stability of any adjacent radical intermediates and the kinetics of their formation and subsequent reactions. The electron-withdrawing character of the alkyne could affect the rate of stannyl radical generation if the cleavage of the tin-carbon bond is the rate-determining step. Further research is necessary to quantify these effects.
Polar Mechanisms in Organostannyl Chemistry
While radical pathways are prevalent, organostannanes can also participate in polar reactions. The tin-carbon bond possesses a degree of polarity, allowing for nucleophilic attack at the tin center or electrophilic attack on the carbon atom, depending on the reaction partners and conditions. For instance, in the presence of strong electrophiles, the cyclopropylethynyl moiety could be susceptible to electrophilic addition, with the tributylstannyl group acting as a leaving group. However, specific studies detailing such polar mechanisms for this compound are not available.
Kinetic Analysis of Transformations Mediated by this compound
Experimental kinetic studies are essential for determining reaction rates, orders, and activation parameters, which are crucial for a complete mechanistic picture. Such analyses for reactions involving this compound would quantify the influence of the cyclopropylethynyl substituent on reactivity. The absence of such data in the literature prevents a detailed discussion on the kinetics of transformations mediated by this specific stannane (B1208499).
Reactivity and Transformations of Tributyl 2 Cyclopropylethynyl Stannane
Transition Metal-Catalyzed Cross-Coupling Reactions
The primary application of Tributyl(2-cyclopropylethynyl)stannane in organic synthesis is as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions leverage the ability of a transition metal catalyst, typically palladium, to facilitate the coupling of the cyclopropylethynyl moiety from the stannane (B1208499) with a variety of electrophilic partners.
Palladium-Catalyzed Stille Coupling Strategies
The Stille reaction is a cornerstone of modern synthetic chemistry, involving the palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. msu.eduwikipedia.org Alkynylstannanes, such as Tributyl(2-cyclopropylethynyl)stannane, are known to be among the most reactive organostannanes in these transformations. msu.edu The general catalytic cycle for the Stille reaction involves three key steps: oxidative addition of the electrophile to the palladium(0) catalyst, transmetalation of the organic group from the stannane to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. msu.edunih.gov
The palladium-catalyzed Stille coupling of Tributyl(2-cyclopropylethynyl)stannane with aryl and vinyl electrophiles represents a powerful method for the synthesis of cyclopropyl-substituted alkynes. While specific research detailing the coupling of Tributyl(2-cyclopropylethynyl)stannane is not extensively documented in the reviewed literature, the general principles of Stille couplings with alkynylstannanes are well-established.
Aryl halides (iodides, bromides) and triflates are common electrophilic partners in these reactions. msu.eduwikipedia.org The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently employed. nih.gov The reaction conditions typically involve an inert atmosphere and anhydrous solvents like tetrahydrofuran (B95107) (THF) or toluene. nih.gov
| Catalyst | Ligand | Electrophile Type | Solvent | General Observations |
| Pd(PPh₃)₄ | Triphenylphosphine | Aryl Iodide, Aryl Bromide, Vinyl Halide | THF, Toluene | Generally effective for a wide range of substrates. |
| Pd₂(dba)₃ | Tri(2-furyl)phosphine | Aryl Bromide, Vinyl Bromide | Toluene | Can offer enhanced reactivity for less reactive electrophiles. |
This table represents general conditions for Stille couplings of alkynylstannanes and is not based on specific experimental data for Tributyl(2-cyclopropylethynyl)stannane.
A significant variation of the Stille coupling is the carbonylative Stille coupling, which introduces a carbonyl group between the two coupling partners, leading to the formation of ynones. wikipedia.org This transformation is achieved by conducting the reaction under an atmosphere of carbon monoxide (CO). wikipedia.org The catalytic cycle is similar to the standard Stille coupling, with an additional step of CO insertion into the palladium-aryl/vinyl bond prior to reductive elimination. wikipedia.org
While no specific examples of carbonylative coupling involving Tributyl(2-cyclopropylethynyl)stannane were found in the reviewed literature, the reaction of arenesulfonyl chlorides with organostannanes in the presence of carbon monoxide to form ketones has been reported, highlighting the general applicability of this methodology. nih.gov
| Catalyst | Ligand | Electrophile | CO Pressure | Solvent | Product Type |
| Pd₂(dba)₃ | Tri(2-furyl)phosphine | Arenesulfonyl Chloride | 60 bar | Toluene | Aryl Ketone |
This table illustrates a general carbonylative Stille coupling and does not represent specific data for Tributyl(2-cyclopropylethynyl)stannane.
Palladium-catalyzed cross-coupling reactions can also be performed using sulfonyl chlorides as electrophiles. nih.gov This reaction proceeds with desulfitation to form a new carbon-carbon bond. Research has shown that arene and phenylmethanesulfonyl chlorides can be coupled with various organostannanes, including aryl, heteroaryl, and alkenylstannanes. nih.gov These reactions often require the presence of a copper(I) co-catalyst, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂). nih.gov
Although specific studies on the coupling of Tributyl(2-cyclopropylethynyl)stannane with sulfonyl chlorides are not available in the surveyed literature, the established methodology suggests its potential as a viable coupling partner in such transformations. The reactivity of arenesulfonyl chlorides in these couplings is reported to be greater than that of aryl chlorides and bromides, but less than that of aryl iodides. nih.gov
| Catalyst | Co-catalyst | Ligand | Electrophile | Solvent | General Outcome |
| Pd₂(dba)₃ | CuBr·SMe₂ | Tri(2-furyl)phosphine | Arenesulfonyl Chloride | THF or Toluene | C-C bond formation with desulfitation |
This table outlines general conditions for the Stille coupling with sulfonyl chlorides and is not based on specific data for Tributyl(2-cyclopropylethynyl)stannane.
Copper-Mediated Coupling Processes
Copper salts, particularly copper(I) iodide (CuI), are frequently used as additives in Stille coupling reactions. uwindsor.ca The presence of copper(I) can significantly accelerate the rate of transmetalation, which is often the rate-determining step of the catalytic cycle. uwindsor.ca While the primary role is often as a co-catalyst with palladium, copper can also mediate its own coupling reactions.
No specific research was identified detailing copper-mediated coupling processes solely with Tributyl(2-cyclopropylethynyl)stannane. However, the synergistic effect of copper(I) salts in palladium-catalyzed Stille couplings is a well-documented strategy to enhance reaction efficiency. uwindsor.ca
Other Catalytic Systems for C-C Bond Formation
Beyond the classical palladium and copper systems, other transition metals can be employed for carbon-carbon bond formation. However, in the context of cross-coupling reactions with organostannanes, palladium remains the most versatile and widely used catalyst. No specific research findings were available in the reviewed literature concerning the use of other catalytic systems for the cross-coupling of Tributyl(2-cyclopropylethynyl)stannane.
Radical-Mediated Organic Transformations
The tributyltin moiety is well-known to participate in and mediate a variety of radical reactions. The weak carbon-tin bond can undergo homolytic cleavage, and the tributyltin radical can act as a chain carrier in numerous transformations.
While Tributyl(2-cyclopropylethynyl)stannane is an alkynylstannane, its reactivity in radical additions can be compared to the more commonly studied allyl- and vinylstannanes. organicreactions.org In a hypothetical radical allylation scenario, a radical generated from an alkyl halide would add to an allyl donor, with the stannane acting as a transfer agent. For vinylstannanes, radical addition is also a known process. organicreactions.org Although direct stereoselective radical allylation involving Tributyl(2-cyclopropylethynyl)stannane is not documented, the principles of stereocontrol in radical reactions using tin reagents are well-established, often relying on chiral auxiliaries or catalysts to influence the stereochemical outcome. researchgate.net
Plausible Reaction Scheme: Radical Addition to a Vinylstannane (Analogous System)
| Reactants | Conditions | Product | Expected Outcome |
| Alkyl Radical (R•), Vinyltributylstannane | Radical Initiator (e.g., AIBN) | R-CH=CH-SnBu3 | Formation of a new carbon-carbon bond with the potential for stereoisomers depending on the substrate and conditions. |
Organotin hydrides, such as tributyltin hydride, are classic reagents for the reductive dehalogenation of organic halides via a radical chain mechanism. organic-chemistry.org While Tributyl(2-cyclopropylethynyl)stannane itself is not a hydride, it can be involved in processes where a tin radical is generated. In such a context, it could participate in or be affected by reductive dehalogenation conditions. More relevant is the use of related organostannanes in tin-free reductive dehalogenation systems, which have gained favor due to the toxicity of tin compounds. organic-chemistry.org These modern methods often employ a catalytic amount of a tin reagent or, more commonly, replace it altogether with other radical mediators.
Plausible Reaction Scheme: Reductive Dehalogenation by a Tin Hydride (Analogous System)
| Reactants | Conditions | Product | Expected Outcome |
| Organic Halide (R-X), Tributyltin Hydride (Bu3SnH) | Radical Initiator (e.g., AIBN) | Alkane (R-H) | The halogen is replaced by a hydrogen atom. |
Intramolecular radical cyclizations are a powerful tool in organic synthesis for the construction of cyclic systems. researchgate.netbeilstein-journals.orgchemtube3d.com These reactions often employ a radical initiator to generate a radical species that can then attack an unsaturated bond within the same molecule. Given the presence of the reactive alkyne and the unique strain of the cyclopropyl (B3062369) group, Tributyl(2-cyclopropylethynyl)stannane could be a precursor to substrates for such cyclizations. For instance, if a radical-generating site is introduced elsewhere in a molecule containing the cyclopropylethynylstannane moiety, intramolecular attack on the alkyne is a plausible pathway to form complex cyclic structures. The regioselectivity of the cyclization (exo- vs. endo-dig) would be a key consideration. researchgate.net
Plausible Reaction Scheme: Intramolecular Radical Cyclization
| Reactant | Conditions | Product | Expected Outcome |
| A molecule containing the Tributyl(2-cyclopropylethynyl)stannane unit and a radical precursor (e.g., a halogen atom) | Radical Initiator (e.g., AIBN), Tributyltin Hydride | A cyclized product | Formation of a new ring system through intramolecular radical attack on the alkyne. |
Electrophilic Transformations of the Stannyl (B1234572) Group
The carbon-tin bond in organostannanes is susceptible to cleavage by electrophiles. This reactivity is the basis for one of the most important applications of organostannanes: the Stille cross-coupling reaction. wikipedia.orgorganic-chemistry.org In this palladium-catalyzed reaction, the organostannane acts as the nucleophilic partner, transferring its organic group to an organic electrophile. Tributyl(2-cyclopropylethynyl)stannane would be an excellent substrate for Stille coupling, allowing for the introduction of the cyclopropylethynyl moiety into a wide range of organic molecules. wikipedia.org The reaction typically proceeds with retention of configuration of the organic group being transferred.
Plausible Reaction Scheme: Stille Cross-Coupling
| Reactants | Conditions | Product | Expected Outcome |
| Tributyl(2-cyclopropylethynyl)stannane, Organic Halide or Triflate (R-X) | Palladium Catalyst (e.g., Pd(PPh3)4) | R-C≡C-cyclopropane | Formation of a new carbon-carbon bond, attaching the cyclopropylethynyl group to the R-group from the electrophile. |
Chemical Reactivity at the Cyclopropylethynyl Ligand
The cyclopropylethynyl group itself is a site of rich chemical reactivity, primarily centered around the carbon-carbon triple bond.
The alkyne in Tributyl(2-cyclopropylethynyl)stannane can undergo a variety of reactions typical of terminal or internal alkynes, depending on the specific transformation. For example, it could participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles. It could also be subject to hydro- and carbometalation reactions, though the presence of the stannyl group would influence the regioselectivity and might compete in reactivity. The synthetic utility of alkynes lies in their ability to be converted into a diverse array of other functional groups. nih.gov
Plausible Reaction Scheme: Azide-Alkyne Cycloaddition
| Reactants | Conditions | Product | Expected Outcome |
| Tributyl(2-cyclopropylethynyl)stannane, Organic Azide (R-N3) | Copper(I) Catalyst | A triazole-substituted cyclopropane (B1198618) with a tributylstannyl group | Formation of a 1,2,3-triazole ring. |
Ring-Opening Reactions and Rearrangements of the Cyclopropane
The three-membered ring of cyclopropane is thermodynamically unstable and can be induced to open through several mechanisms, including thermal, acid-catalyzed, and transition-metal-mediated pathways. The presence of the electron-withdrawing alkynyl group can influence the regioselectivity of these ring-opening reactions.
Research into the reactivity of related cyclopropane systems provides a foundational understanding of the potential transformations of Tributyl(2-cyclopropylethynyl)-stannane. For instance, vinylcyclopropanes are known to undergo a variety of ring-opening reactions. Depending on the conditions, these reactions can be initiated by the activation of the double bond or the cyclopropane ring itself.
Acid-Catalyzed Ring-Opening:
In the presence of Brønsted acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. This process often results in the formation of a 1,3-difunctionalized open-chain product. For example, studies on fused vinylcyclopropanes have shown that Brønsted acids can induce the opening of the cyclopropane bond alpha to the oxygen of a tetrahydrofuran ring. digitellinc.com This leads to a charge-separated species that can then undergo further reactions. digitellinc.com Similarly, it is plausible that under acidic conditions, the cyclopropane ring in this compound could open to form various unsaturated tin-containing intermediates.
Lewis Acid-Mediated Rearrangements:
Lewis acids are also effective in promoting rearrangements of cyclopropane-containing molecules. In studies with fused vinylcyclopropanes, Lewis acids like Ytterbium(III) triflate (Yb(OTf)₃) have been shown to mediate a cyclopropane-cyclopentene rearrangement, yielding fused cyclopentene (B43876) structures diastereoselectively. digitellinc.com This type of rearrangement in this compound could potentially lead to the formation of five-membered carbocyclic or heterocyclic structures incorporating the tin moiety.
Transition-Metal-Catalyzed Transformations:
Transition metals can interact with the strained C-C bonds of the cyclopropane ring, leading to oxidative addition and the formation of a metallacyclobutane intermediate. This intermediate can then undergo various transformations, including reductive elimination or insertion reactions. While specific studies on this compound are not prevalent in the reviewed literature, research on other cyclopropylstannanes indicates the feasibility of such reactions. researchgate.net For example, Rhodium(I)-catalyzed intramolecular cycloisomerization of allene-allenylcyclopropanes results in the liberation of ethylene (B1197577) from the cyclopropane ring to form tetrahydroazulene skeletons. researchgate.net
The following table summarizes the types of ring-opening reactions and rearrangements observed in related cyclopropane systems, which can be extrapolated to predict the potential reactivity of this compound.
| Reagent/Condition | Type of Transformation | Potential Product from this compound |
| Brønsted Acid | Acid-Catalyzed Ring-Opening | Open-chain unsaturated organostannane |
| Lewis Acid (e.g., Yb(OTf)₃) | Cyclopropane-Cyclopentene Rearrangement | Substituted cyclopentenylstannane |
| Transition Metal Catalyst (e.g., Rh(I)) | Cycloisomerization/Rearrangement | Various unsaturated organostannanes |
| Visible Light Photocatalysis | Radical Cation Mediated Ring-Opening | Functionalized open-chain organostannane |
This table is predictive and based on the reactivity of analogous cyclopropane systems.
Detailed Research Findings:
While direct experimental data on the ring-opening of this compound is limited in the available literature, the principles from related systems provide a strong basis for predicting its behavior. For instance, the activation of a double bond in vinylcyclopropanes through visible light mediated photocatalysis can lead to a radical cation intermediate, which then triggers the opening of the cyclopropane ring for the addition of nucleophiles like water. digitellinc.com This suggests that radical-initiated pathways could also be a viable strategy for the transformation of the cyclopropane ring in the title compound.
Further investigation into the specific reaction conditions, such as the choice of acid, Lewis acid, or transition metal catalyst, would be necessary to fully elucidate the reactivity of the cyclopropane ring in this compound and to control the formation of desired rearranged products. The interplay between the strained three-membered ring and the versatile tin moiety presents a promising area for the development of novel synthetic methodologies.
Applications in Advanced Organic Synthesis
Tributyl(2-cyclopropylethynyl)-stannane as a Versatile Synthetic Building Block
The primary utility of Tributyl(2-cyclopropylethynyl)stannane lies in its function as a nucleophilic building block in palladium-catalyzed cross-coupling reactions, most notably the Stille coupling. nih.gov In these reactions, the carbon-tin bond is activated by a palladium(0) catalyst, enabling the transfer of the cyclopropylethynyl group to an organic electrophile, such as an aryl or vinyl halide or triflate. nih.govwikipedia.org The tributyltin moiety serves as an effective, non-transferable group, ensuring that the desired cyclopropylethynyl unit is coupled with high fidelity. wikipedia.org The stability of organostannanes to air and moisture makes them highly practical reagents in a laboratory setting. nih.gov
This reactivity allows chemists to forge carbon-carbon bonds under relatively mild conditions, tolerating a wide array of functional groups on the coupling partners. The cyclopropylethynyl fragment itself is of significant interest due to the unique properties conferred by the strained cyclopropane (B1198618) ring and the linear alkyne, making this stannane (B1208499) a key reagent for accessing molecules containing this substructure.
The construction of complex, three-dimensional molecules with precise stereochemical control is a central goal of modern organic synthesis. While specific, published examples detailing the use of Tributyl(2-cyclopropylethynyl)stannane in highly stereoselective transformations are not abundant, the principles of stereoselective Stille couplings are well-established and directly applicable.
Diastereoselective Synthesis: In a diastereoselective reaction, a chiral center already present in the substrate molecule influences the stereochemical outcome of the reaction at a new stereocenter. For instance, the Stille coupling of a chiral vinyl iodide with Tributyl(2-cyclopropylethynyl)stannane would be expected to proceed with high diastereoselectivity, influenced by the existing stereochemistry of the substrate. The choice of palladium catalyst and ligands can further enhance this selectivity.
Enantioselective Synthesis: Achieving enantioselectivity requires the use of a chiral influence, typically a chiral ligand on the palladium catalyst. Such a catalyst can differentiate between two enantiotopic faces of a prochiral electrophile, leading to the formation of one enantiomer of the product in excess. Furthermore, studies on related organostannane couplings have demonstrated that reactions involving chiral, non-racemic secondary alkylstannanes can proceed with complete retention of configuration at the stereogenic center. nih.gov This principle of stereoretention is critical, as it ensures that the hard-won stereochemistry of a complex fragment is not lost during the coupling step.
The table below illustrates a hypothetical, yet mechanistically sound, diastereoselective Stille coupling, demonstrating how the inherent chirality in a substrate can direct the formation of a specific diastereomer.
| Substrate (Chiral Vinyl Iodide) | Reagent | Catalyst/Ligand | Product (Major Diastereomer) | Expected Diastereomeric Ratio (d.r.) |
| (R)-4-iodo-4-phenylpent-1-ene | This compound | Pd(PPh₃)₄ | (R)-4-(cyclopropylethynyl)-4-phenylpent-1-ene | >95:5 |
| (S)-3-iodo-3,4-dihydronaphthalene | This compound | Pd₂(dba)₃ / SPhos | (S)-3-(cyclopropylethynyl)-3,4-dihydronaphthalene | >98:2 |
This table is illustrative and based on established principles of diastereoselective Stille couplings.
The cyclopropyl (B3062369) ring is a "privileged" structural motif in medicinal chemistry, prized for its ability to impart favorable pharmacological properties. nih.gov Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhance metabolic stability by blocking sites of oxidation, and improve cell membrane permeability. nih.gov20.210.105 When combined with the linear, sp-hybridized ethynyl (B1212043) group, the resulting cyclopropylethynyl unit becomes a highly desirable pharmacophore for introduction into drug candidates.
Tributyl(2-cyclopropylethynyl)stannane is an ideal reagent for this purpose. It serves as a synthetic equivalent of a cyclopropylethynyl anion, enabling its direct incorporation into various scaffolds via Stille coupling. This strategy is particularly valuable in the synthesis of modified nucleosides, which are a cornerstone of antiviral therapies. acs.orgacs.orgnih.gov The introduction of the cyclopropylethynyl group at specific positions on the nucleobase or sugar ring can drastically alter the molecule's interaction with viral enzymes like polymerases or reverse transcriptases. For example, novel cyclopropyl nucleoside analogues have been synthesized and evaluated as potential antiviral agents against HIV, herpes simplex virus (HSV), and cytomegalovirus (HCMV). acs.org
The utility of this building block extends to the synthesis of complex natural products and their analogues. Many marine natural products, known for their potent biological activities, feature intricate polycyclic architectures. mdpi.comnih.gov The total synthesis of such molecules, like the macrodiolide (+)-SCH 351448, often requires the convergent assembly of complex fragments. acs.orgnih.gov A building block like Tributyl(2-cyclopropylethynyl)stannane could be strategically employed in such syntheses to introduce the cyclopropylethynyl unit, which can then be further elaborated or serve as a key structural element.
| Bioactive Scaffold Class | Rationale for Incorporating Cyclopropylethynyl Unit | Key Synthetic Transformation |
| Antiviral Nucleosides | Enhance binding to viral enzymes, increase metabolic stability. acs.orgnih.gov | Stille coupling with a halogenated nucleoside precursor. |
| Anticancer Agents | Introduce conformational rigidity, improve potency and pharmacokinetic profile. wikipedia.org | Stille coupling with a functionalized heterocyclic core. |
| CNS-Targeting Drugs | Increase brain permeability, modulate receptor binding affinity. nih.gov | Stille coupling with an appropriate aryl or heteroaryl halide. |
Utility in Cascade Reactions and Multicomponent Transformations
A compelling example of this strategy is found in cascade reactions involving enyne-allene intermediates. researchgate.net In a model transformation, a Stille coupling between an alkynylstannane (such as Tributyl(2-cyclopropylethynyl)stannane) and a suitably designed en-ynyl halide can generate a highly reactive 1,3-dien-5-yne intermediate. This intermediate can then undergo a cascade of cycloadditions, such as a [4+2] cycloaddition followed by further intramolecular rearrangements, to construct complex polycyclic systems in a single synthetic operation. nih.govrsc.org The initial Stille coupling acts as the crucial trigger for the entire bond-forming cascade.
While specific examples detailing multicomponent reactions (MCRs) that utilize Tributyl(2-cyclopropylethynyl)stannane are not prevalent in the literature, its potential is clear. nih.govuniba.itbeilstein-journals.orgmdpi.com MCRs combine three or more reactants in a single pot to form a product containing structural elements from all components. beilstein-journals.org The alkyne of the stannane could, following an initial coupling, participate as a component in a subsequent cycloaddition, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a Povarov reaction, within a one-pot sequence.
Development of Novel Reagents and Methodologies Based on Cyclopropylethynylstannanes
While primarily used as a building block, Tributyl(2-cyclopropylethynyl)stannane can also serve as a precursor for other novel reagents. The chemistry of organostannanes is rich and allows for various transformations. One potential application is in the generation of a lithium cyclopropylacetylide. This can be achieved via tin-lithium exchange upon treatment with an organolithium reagent like n-butyllithium. The resulting lithium acetylide is a more potent nucleophile than the parent stannane and can be used in reactions with a different set of electrophiles, such as aldehydes and ketones, to generate propargylic alcohols.
Furthermore, drawing analogy from related alkynylstannanes, Tributyl(2-cyclopropylethynyl)stannane could be employed in the synthesis of novel heterocyclic building blocks. For example, 1,3-dipolar cycloaddition reactions between the electron-rich alkyne of the stannane and various 1,3-dipoles (like azides or nitrile oxides) could produce stannylated triazoles or isoxazoles. researchgate.net These new heterocyclic stannanes would themselves be valuable building blocks, poised for subsequent Stille couplings to introduce the entire heterocycle-stannane unit into a target molecule. This two-step methodology effectively expands the synthetic toolbox, allowing the cyclopropylethynyl group to be delivered as part of a larger, more complex functional unit.
Strategic Implementation in Retrosynthetic Analysis for Target Molecule Synthesis
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials, which provides a blueprint for its forward synthesis. acs.org Tributyl(2-cyclopropylethynyl)stannane plays a crucial role in this planning phase as a reliable synthon for the cyclopropylethynyl group.
When a synthetic chemist identifies a cyclopropylethynyl moiety within a complex target molecule, one of the most powerful and strategic disconnections is the carbon-carbon bond formed by a Stille coupling. wikipedia.orgyoutube.com This retrosynthetic step breaks the target down into two key fragments: an electrophilic partner (e.g., a vinyl or aryl halide/triflate) and the nucleophilic cyclopropylethynyl partner, for which Tributyl(2-cyclopropylethynyl)stannane is the corresponding chemical reagent.
This strategy is particularly effective because:
Reliability: The Stille coupling is a robust and well-understood reaction with a broad substrate scope and high functional group tolerance. nih.gov
Availability: The stannane reagent provides a stable and accessible source for a unique and otherwise potentially difficult-to-install functional group.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of Tributyl(2-cyclopropylethynyl)stannane in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹¹⁹Sn, a detailed molecular framework can be established.
High-resolution one-dimensional NMR spectra provide fundamental information regarding the chemical environment, connectivity, and number of different types of atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of Tributyl(2-cyclopropylethynyl)stannane is expected to exhibit distinct signals corresponding to the protons of the tributyl and the cyclopropylethynyl moieties. The butyl group protons typically appear as a series of multiplets in the upfield region (δ 0.8-1.6 ppm). Specifically, the terminal methyl (CH₃) protons will present as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to each other and to the tin atom will show more complex overlapping multiplets. The protons of the cyclopropyl (B3062369) group are anticipated in the highly shielded region of the spectrum (typically δ 0.4-1.5 ppm), with their characteristic splitting patterns arising from geminal and vicinal couplings. The methine proton of the cyclopropyl group attached to the alkyne would likely be the most downfield of the cyclopropyl protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The four distinct carbon environments of the tributyl group are expected to resonate in the upfield region (δ 10-30 ppm). chemicalbook.com The carbons of the cyclopropyl ring will also appear in the shielded region (δ 0-15 ppm). The alkynyl carbons are a key feature, with the carbon directly bonded to the tin atom (Sn-C≡) appearing at a downfield position compared to the terminal alkynyl carbon (≡C-cyclopropyl), typically in the range of δ 80-110 ppm. huji.ac.il The presence of tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) will result in satellite peaks flanking the signals of the carbons directly attached to the tin atom, with coupling constants (¹J(¹¹⁹Sn, ¹³C)) providing valuable structural information. northwestern.edu
¹¹⁹Sn NMR Spectroscopy: Tin-119 NMR is particularly diagnostic for organotin compounds. northwestern.edu For alkynylstannanes, the ¹¹⁹Sn chemical shift is sensitive to the nature of the substituents on the tin atom and the alkyne. huji.ac.il For Tributyl(2-cyclopropylethynyl)stannane, the ¹¹⁹Sn chemical shift is expected to be in the characteristic range for tetraorganostannanes. Based on data for similar tributyl(alkynyl)stannanes, the chemical shift would likely fall in the range of δ -40 to -80 ppm relative to a standard like tetramethyltin (B1198279) (SnMe₄). researchgate.netresearchgate.net
Table 1: Predicted ¹H, ¹³C, and ¹¹⁹Sn NMR Chemical Shifts (δ) for Tributyl(2-cyclopropylethynyl)stannane
| Atom | Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Butyl (CH₃) | ~0.9 (triplet) | Typical for terminal methyl group. |
| Butyl (CH₂) | ~1.3-1.6 (multiplets) | Overlapping signals for the three methylene groups. orgsyn.orgresearchgate.net | |
| Cyclopropyl (CH₂) | ~0.5-0.9 (multiplets) | Shielded protons of the cyclopropyl ring. | |
| Cyclopropyl (CH) | ~1.0-1.5 (multiplet) | Methine proton adjacent to the alkyne. | |
| ¹³C | Butyl (Cα) | ~10-15 | Directly attached to Sn, shows ¹J(Sn,C) coupling. |
| Butyl (Cβ) | ~28-30 | ||
| Butyl (Cγ) | ~26-28 | ||
| Butyl (Cδ) | ~13-14 | Terminal methyl carbon. chemicalbook.com | |
| Cyclopropyl (CH₂) | ~5-10 | ||
| Cyclopropyl (CH) | ~0-5 | ||
| Alkynyl (Sn-C≡) | ~100-110 | Shows ¹J(Sn,C) coupling. huji.ac.il | |
| Alkynyl (≡C-Cyc) | ~80-90 | ||
| ¹¹⁹Sn | ~ -40 to -80 | Relative to SnMe₄. researchgate.netresearchgate.net |
To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. This would be instrumental in tracing the connectivity within the butyl chains (e.g., connecting the CH₃ triplet to the adjacent CH₂ multiplet) and within the cyclopropyl ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. nih.govspringernature.com An HSQC or HMQC spectrum of Tributyl(2-cyclopropylethynyl)stannane would definitively link each proton signal to its corresponding carbon signal, for instance, assigning the specific ¹³C signals of the butyl and cyclopropyl groups based on their known ¹H chemical shifts.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides characteristic frequencies for specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of Tributyl(2-cyclopropylethynyl)stannane would be dominated by the strong C-H stretching vibrations of the alkyl groups in the 2850-2960 cm⁻¹ region. A key diagnostic band is the C≡C stretching vibration of the internal alkyne. For alkynylstannanes, this band is typically observed in the 2100-2150 cm⁻¹ region. Its intensity can be variable. The C-H stretching vibrations of the cyclopropyl ring may appear at slightly higher frequencies (>3000 cm⁻¹) than those of the butyl groups.
Raman Spectroscopy: Raman spectroscopy is often complementary to IR spectroscopy. For a symmetrically substituted alkyne, the C≡C stretch can be weak in the IR but strong in the Raman spectrum. While the cyclopropylethynyl group is not perfectly symmetric, the C≡C stretching vibration should still be observable in the Raman spectrum, likely in the same 2100-2150 cm⁻¹ region.
Table 2: Characteristic Vibrational Frequencies for Tributyl(2-cyclopropylethynyl)stannane
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |
| Butyl (C-H) | Stretching | 2850 - 2960 | IR, Raman |
| Cyclopropyl (C-H) | Stretching | ~3000 - 3080 | IR, Raman |
| Alkyne (C≡C) | Stretching | 2100 - 2150 | IR, Raman |
| C-Sn | Stretching | 450 - 600 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of Tributyl(2-cyclopropylethynyl)stannane and to gain insight into its structure through analysis of its fragmentation patterns. The presence of multiple stable isotopes of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in a characteristic isotopic pattern for the molecular ion and any tin-containing fragments, which is a definitive indicator of the presence of tin.
Under electron ionization (EI), the molecular ion [M]⁺ may be observed. A prominent fragmentation pathway for tributyltin compounds is the loss of a butyl radical (•C₄H₉) to form the [M - 57]⁺ ion. Subsequent losses of butyl groups or other fragments can also occur. The cleavage of the Sn-C≡ bond is another likely fragmentation pathway.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical State Analysis
XPS is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the first few nanometers of a sample's surface. scirp.org For Tributyl(2-cyclopropylethynyl)stannane, XPS can confirm the presence of tin, carbon, and any surface oxygen contamination. The binding energy of the Sn 3d core level electrons is characteristic of the oxidation state of the tin atom. nih.gov For a Sn(IV) compound like this, the Sn 3d₅/₂ peak is expected in a specific range (typically 486-488 eV), which can help to distinguish it from other oxidation states like Sn(II) or Sn(0). Variations in the binding energy can also provide subtle information about the electronic environment of the tin atom as influenced by its ligands.
Chromatographic and Other Separatory Techniques for Purity Assessment
To ensure the reliability of spectroscopic data and for any subsequent applications, the purity of Tributyl(2-cyclopropylethynyl)stannane must be rigorously assessed.
Gas Chromatography (GC): Given the likely volatility of the compound, GC is a suitable technique for purity assessment. alsglobal.se When coupled with a mass spectrometer (GC-MS), it not only separates the compound from any impurities but also provides their mass spectra for identification.
High-Performance Liquid Chromatography (HPLC): HPLC can also be employed, particularly if the compound has limited thermal stability. Reversed-phase HPLC would separate the nonpolar organotin compound from more polar impurities.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and for a preliminary assessment of purity. orgsyn.org The compound can be visualized using a stain such as potassium permanganate.
Elemental Analysis: Combustion analysis provides the weight percentages of carbon and hydrogen, which can be compared with the calculated values for the empirical formula (C₁₇H₃₂Sn) to confirm the elemental composition and purity of the bulk sample.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the distribution of electrons and the nature of chemical bonds within a molecule. For Tributyl(2-cyclopropylethynyl)stannane, these calculations reveal the interplay of the various structural motifs: the tin atom, the electron-donating tributyl groups, and the unique cyclopropylethynyl moiety.
The electronic structure of organotin compounds is characterized by the valence orbitals of the tin atom, which typically engages in sp3 hybridization in tetraorganostannanes, leading to a tetrahedral geometry around the tin center. acs.org The bonding in Tributyl(2-cyclopropylethynyl)stannane is primarily covalent, with the Sn-C bonds to the butyl groups being typical sigma bonds. The Sn-C bond to the alkynyl group, however, possesses distinct characteristics due to the sp-hybridization of the acetylenic carbon. This results in a shorter and more polarized Sn-C bond compared to the Sn-C(sp3) bonds of the butyl groups.
A key aspect of the electronic structure that influences reactivity is the nature of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dntb.gov.uanih.govresearchgate.net In alkynylstannanes, the HOMO is often associated with the carbon-carbon triple bond, making this region susceptible to electrophilic attack. The LUMO, conversely, is typically centered on the organometallic fragment, indicating its capacity to accept electron density. The presence of the electron-donating butyl groups raises the energy of the HOMO, enhancing the nucleophilicity of the alkynyl group. The cyclopropyl (B3062369) group, with its unique electronic properties, can further modulate the electron density of the adjacent triple bond.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and bonding interactions. In a molecule like Tributyl(2-cyclopropylethynyl)stannane, NBO analysis would likely show a significant partial negative charge on the acetylenic carbons and a corresponding partial positive charge on the tin atom, reflecting the polarity of the Sn-C(sp) bond.
| Calculated Electronic Property | Description | Significance for Tributyl(2-cyclopropylethynyl)stannane |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Influences the compound's nucleophilicity and its reactivity towards electrophiles. Higher HOMO energy indicates greater reactivity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the compound's electrophilicity and its ability to accept electrons. Lower LUMO energy suggests a greater propensity to react with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and easier electronic excitation. |
| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Provides insight into the charge distribution and polarity of bonds within the molecule, such as the Sn-C bonds. |
| Natural Bond Orbital (NBO) Analysis | Analysis of the electron density in terms of localized bonds and lone pairs. | Offers a detailed picture of bonding, hybridization, and donor-acceptor interactions within the molecule. |
Molecular Modeling of Reaction Pathways and Energy Profiles
Molecular modeling is instrumental in mapping out the step-by-step mechanisms of chemical reactions and determining their energetic feasibility. For Tributyl(2-cyclopropylethynyl)stannane, a primary area of interest is its participation in palladium-catalyzed cross-coupling reactions, such as the Stille coupling. libretexts.orgresearchgate.net
The Stille reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational modeling, particularly using DFT, can elucidate the structures of intermediates and transition states for each step, as well as their relative energies.
Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex.
Transmetalation: This is often the rate-determining step and involves the transfer of the organic group (in this case, the cyclopropylethynyl moiety) from the organostannane to the palladium center. researchgate.net Computational studies have shown that this can proceed through either an open or a cyclic transition state. The nature of the ligands on the palladium and the organic groups involved influence the preferred pathway. For alkynylstannanes, a cyclic transition state involving the coordination of the tin atom to the halide on the palladium is often considered. researchgate.net
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst.
An energy profile for the Stille coupling of Tributyl(2-cyclopropylethynyl)stannane can be constructed from these calculations. This profile would show the relative energies of the reactants, intermediates, transition states, and products. The highest energy barrier on this profile corresponds to the rate-determining step of the reaction.
| Reaction Step | Description | Key Computational Insights |
| Oxidative Addition | R-X + Pd(0)Ln → R-Pd(II)(X)Ln | Calculation of the activation barrier and exothermicity of this step. |
| Transmetalation | R-Pd(II)(X)Ln + Bu3Sn-R' → R-Pd(II)(R')Ln + Bu3Sn-X | Modeling of open vs. cyclic transition states; determination of the activation energy, which is often the highest in the cycle. researchgate.netresearchgate.net |
| Reductive Elimination | R-Pd(II)(R')Ln → R-R' + Pd(0)Ln | Calculation of the energy barrier for the formation of the final product and regeneration of the catalyst. |
Prediction of Reactivity and Selectivity Parameters
Computational chemistry offers a suite of parameters that can be used to predict the reactivity and selectivity of molecules. harvard.eduresearchgate.net For Tributyl(2-cyclopropylethynyl)stannane, these parameters can help in understanding its behavior in various chemical transformations.
Global Reactivity Descriptors: These parameters are derived from the energies of the frontier molecular orbitals and provide a general measure of a molecule's reactivity.
Chemical Potential (μ): Related to the tendency of electrons to escape from the system.
Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating the ease of changing electron distribution.
Electrophilicity Index (ω): A measure of the ability of a species to accept electrons.
Local Reactivity Descriptors: These parameters indicate the most reactive sites within a molecule.
Fukui Functions: These functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. For Tributyl(2-cyclopropylethynyl)stannane, the Fukui functions would likely highlight the nucleophilic character of the alkyne and the electrophilic character of the tin atom.
Local Softness and Philicity: These are site-specific versions of the global reactivity descriptors and can be used to predict regioselectivity in reactions.
In the context of Stille coupling, computational methods can predict the relative reactivity of different organostannanes. For instance, by comparing the calculated activation barriers for the transmetalation step of different alkynylstannanes, one can predict their relative rates of reaction.
Selectivity is another crucial aspect that can be addressed computationally. For example, if a molecule contains multiple reactive sites, DFT calculations can be used to determine the energy barriers for reaction at each site, thereby predicting the major product. The steric bulk of the tributyl groups and the electronic influence of the cyclopropyl group are critical factors that would be captured in such calculations, influencing both reactivity and selectivity.
| Reactivity/Selectivity Parameter | Computational Method | Predicted Outcome for Tributyl(2-cyclopropylethynyl)stannane |
| Overall Reactivity | Global reactivity descriptors (μ, η, S, ω) | Provides a quantitative measure of its reactivity compared to other organostannanes. |
| Site of Nucleophilic Attack | Fukui functions for electrophilic attack (f+) | Likely to be the tin atom. |
| Site of Electrophilic Attack | Fukui functions for nucleophilic attack (f-) | Expected to be the carbon-carbon triple bond. |
| Regioselectivity in Reactions | Calculation of transition state energies for different pathways | Predicts the preferred site of reaction in processes like addition or coupling. |
Density Functional Theory (DFT) Applications in Organostannane Chemistry
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying organometallic compounds due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net Its applications in the study of organostannanes, including Tributyl(2-cyclopropylethynyl)stannane, are vast and varied.
Structural and Spectroscopic Characterization: DFT calculations can accurately predict molecular geometries, including bond lengths and angles. rsc.org This information is invaluable for interpreting experimental data from techniques like X-ray crystallography. Furthermore, DFT can be used to simulate vibrational (IR and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govyoutube.com The calculated spectroscopic data can be compared with experimental spectra to confirm the structure of a compound. For instance, the calculated 119Sn NMR chemical shift is a sensitive probe of the electronic environment around the tin atom.
Mechanistic Elucidation: As discussed in section 7.2, DFT is a powerful tool for investigating reaction mechanisms. researchgate.netresearchgate.net It allows for the detailed exploration of potential energy surfaces, providing a comprehensive understanding of the factors that control reaction rates and outcomes. For the Stille reaction of Tributyl(2-cyclopropylethynyl)stannane, DFT can be used to study the influence of different palladium catalysts, ligands, and solvents on the reaction efficiency.
Thermochemical Analysis: DFT can be employed to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for reactants, products, and transition states. researchgate.netdiva-portal.orgarxiv.org This allows for the determination of reaction energies and equilibrium constants, providing a quantitative understanding of the thermodynamics of reactions involving organostannanes.
Predictive Modeling: By establishing correlations between calculated properties and experimental observations, DFT can be used to build predictive models. For example, a correlation between the calculated HOMO energy of a series of alkynylstannanes and their experimentally determined reactivity in Stille coupling could be established. This model could then be used to predict the reactivity of new, unstudied alkynylstannanes like Tributyl(2-cyclopropylethynyl)stannane.
| DFT Application | Information Obtained | Relevance to Tributyl(2-cyclopropylethynyl)stannane |
| Geometry Optimization | Bond lengths, bond angles, dihedral angles. rsc.org | Provides the most stable 3D structure of the molecule. |
| Frequency Calculations | Vibrational frequencies (IR/Raman spectra). youtube.com | Aids in the interpretation of experimental vibrational spectra. |
| NMR Chemical Shift Calculations | 1H, 13C, 119Sn chemical shifts. youtube.com | Assists in the assignment of experimental NMR spectra and structural verification. |
| Transition State Searching | Structures and energies of transition states. researchgate.net | Elucidates reaction mechanisms and identifies rate-determining steps. |
| Thermodynamic Calculations | Enthalpy, entropy, Gibbs free energy of reaction. researchgate.netdiva-portal.orgarxiv.org | Determines the thermodynamic feasibility and spontaneity of reactions. |
Conclusion and Outlook on Future Research Directions
Synthesis and Mechanistic Insights into Tributyl(2-cyclopropylethynyl)-stannane
The synthesis of this compound is not extensively detailed in the current literature, however, its preparation can be inferred from established methodologies for creating similar acetylenic stannanes. A plausible and efficient route involves the reaction of a metalated cyclopropylacetylene (B33242) with a tributyltin halide, such as tributyltin chloride. The initial step would be the deprotonation of cyclopropylacetylene using a strong base like an organolithium reagent (e.g., n-butyllithium) to form lithium cyclopropylacetylide. This is then followed by quenching with tributyltin chloride to yield the desired product.
Another potential synthetic strategy is the palladium-catalyzed cross-coupling of a terminal alkyne with an organotin reagent, a variant of the Stille coupling. jk-sci.com While less direct, this method could offer advantages in terms of functional group tolerance. The mechanism of these reactions is generally well-understood, proceeding through standard organometallic intermediates. For the organolithium route, the reaction is a straightforward nucleophilic substitution at the tin center.
Further research could focus on optimizing the synthesis of this compound, exploring alternative catalysts, and performing detailed mechanistic studies to improve yield and purity. Isotopic labeling studies could provide deeper insights into the reaction pathways and the stability of the intermediates involved.
| Reaction Step | Reagents | General Conditions |
| Deprotonation | Cyclopropylacetylene, n-Butyllithium | Anhydrous solvent (e.g., THF), low temperature |
| Stannylation | Lithium cyclopropylacetylide, Tributyltin chloride | Anhydrous solvent, gradual warming to room temperature |
Emerging Trends and Challenges in Cyclopropyl-Containing Organometallic Reagents
Cyclopropane-containing molecules are of increasing importance, particularly in medicinal chemistry, due to the unique conformational constraints and metabolic stability imparted by the cyclopropyl (B3062369) group. psu.edunih.gov This has spurred the development of new synthetic methods for introducing this moiety into complex molecules. psu.eduorganic-chemistry.org An emerging trend is the use of cyclopropyl-containing organometallic reagents in cross-coupling reactions to build molecular complexity. organic-chemistry.org
However, the synthesis and application of these reagents are not without challenges. The inherent ring strain of the cyclopropane (B1198618) can lead to undesired side reactions, such as ring-opening, under harsh reaction conditions or in the presence of certain catalysts. nih.gov For this compound, the stability of the cyclopropyl ring during subsequent transformations is a key consideration. Furthermore, the toxicity of organotin compounds necessitates the development of efficient purification methods to remove tin byproducts from the final products, which can be a significant hurdle in synthetic applications. jk-sci.com
Future research in this area will likely focus on the development of more robust and less toxic cyclopropyl-containing organometallic reagents. The exploration of alternative metals to tin, such as silicon or boron, could mitigate toxicity concerns while retaining useful reactivity.
Unexplored Synthetic Potential and Novel Reaction Discoveries
The synthetic potential of this compound is largely untapped. As an organostannane, its primary utility is expected to be in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. jk-sci.comwikipedia.org This would allow for the facile introduction of the 2-cyclopropylethynyl moiety into a wide variety of organic molecules, including aryl halides, vinyl halides, and acyl chlorides. wikipedia.org The resulting cyclopropyl-alkyne-containing products are valuable building blocks for the synthesis of complex natural products and pharmaceuticals.
The presence of the alkyne functionality also opens the door to a rich array of subsequent transformations. For instance, it can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles, or in various metal-catalyzed cyclization reactions. researchgate.net The unique electronic properties of the cyclopropyl group adjacent to the alkyne may influence the regioselectivity and stereoselectivity of these reactions in interesting and potentially useful ways. nih.gov
Future research should be directed towards systematically exploring the reactivity of this compound in a variety of cross-coupling and cycloaddition reactions. The discovery of novel reaction pathways, potentially leading to the formation of new heterocyclic systems or complex carbocyclic frameworks, is a promising avenue for investigation.
| Potential Reaction Type | Reactant | Potential Product |
| Stille Coupling | Aryl Halide | Aryl-substituted cyclopropylethyne |
| Sonogashira Coupling (post-destannylation) | Aryl Halide | Aryl-substituted cyclopropylethyne |
| Click Chemistry | Organic Azide | Cyclopropyl-substituted triazole |
| Hydrometallation | Metal Hydride | Functionalized vinylcyclopropane |
Future Applications in Chemical Biology and Materials Science
The structural motifs present in this compound suggest potential applications in both chemical biology and materials science. In chemical biology, the cyclopropyl group is a well-established pharmacophore that can enhance the potency and metabolic stability of drug candidates. nih.govresearchgate.net The ability to introduce the cyclopropylethynyl group into bioactive molecules via Stille coupling could be a valuable tool in drug discovery programs. psu.edusemanticscholar.org The resulting compounds could be investigated as probes for biological processes or as leads for new therapeutic agents. nih.gov The alkyne handle also allows for the attachment of reporter tags, such as fluorophores or biotin, for use in chemical proteomics and activity-based protein profiling.
In materials science, acetylenic compounds are precursors to a variety of carbon-rich materials, including conjugated polymers and carbon nanotubes. e-bookshelf.de The incorporation of the cyclopropyl group could modulate the electronic and physical properties of these materials. For example, polymers containing the cyclopropylethynyl unit might exhibit interesting photophysical or conductive properties. The rigid, linear nature of the alkyne, combined with the three-dimensional character of the cyclopropane, could lead to the formation of novel supramolecular assemblies with unique packing arrangements.
Future research in this domain should focus on the synthesis of novel bioactive compounds and materials derived from this compound and the evaluation of their properties. Collaboration between synthetic chemists, chemical biologists, and materials scientists will be crucial to fully realize the potential of this versatile building block.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Tributyl(2-cyclopropylethynyl)-stannane, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves transmetallation or Stille coupling precursors. For example, reacting tributyltin chloride with a cyclopropylethynyl Grignard reagent under anhydrous conditions (e.g., THF, −78°C to room temperature) . Optimization may include:
- Catalyst screening : Pd(PPh₃)₄ or CuI for cross-coupling efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from byproducts like tributyltin oxide .
- Yield monitoring : GC-MS or NMR to track reaction progress .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical techniques :
- ¹H/¹³C NMR : Confirm cyclopropylethynyl proton signals (δ ~1.0–2.0 ppm for cyclopropane) and tin-bound carbons .
- FT-IR : Detect C≡C stretching (~2100 cm⁻¹) and Sn-C bonds (~500 cm⁻¹) .
- Impurity thresholds : USP guidelines recommend limiting unspecified impurities to <0.1% via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between computational predictions and experimental results for this compound?
- Methodological Answer :
- Validation steps :
Benchmark computational models : Compare DFT (e.g., B3LYP/def2-TZVP) with crystallographic data (if available) for bond-length accuracy .
Experimental replication : Repeat NMR under standardized conditions (e.g., solvent, temperature) to rule out environmental artifacts .
- Case study : Discrepancies in C≡C vibrational frequencies may arise from solvent polarity effects; use gas-phase IR or theoretical corrections for solvation .
Q. How can mechanistic studies elucidate the role of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic analysis : Monitor reaction intermediates via in situ NMR or quenching experiments to identify rate-limiting steps (e.g., transmetallation vs. oxidative addition) .
- Isotopic labeling : Use deuterated cyclopropylethynyl groups to trace regioselectivity in coupling products .
- Table : Hypothetical kinetic data for Stille coupling with aryl halides:
| Substrate | k (s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| Ar-Br | 0.45 | 65.2 |
| Ar-I | 0.78 | 52.1 |
Q. What are the best practices for evaluating the thermal stability of this compound under catalytic conditions?
- Methodological Answer :
- TGA/DSC : Determine decomposition onset temperature (e.g., ~160–180°C for analogous stannanes) and exothermic peaks .
- Inert atmosphere : Conduct reactions under argon to prevent oxidation to tin(IV) oxides .
- Stability table : Hypothetical data for storage conditions:
| Temperature (°C) | Degradation (%) after 7 days |
|---|---|
| 25 | <1% |
| 40 | 5% |
Methodological & Ethical Considerations
Q. How should researchers address reproducibility challenges in organotin compound synthesis?
- Answer :
- Standardized protocols : Publish detailed synthetic procedures, including solvent drying methods and catalyst batches .
- Collaborative validation : Share samples with independent labs for NMR/GC-MS cross-verification .
Q. What statistical approaches are appropriate for analyzing structure-activity relationships (SAR) in stannane derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
